3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde

Lipophilicity Cellular permeability ADME prediction

3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde is a fully synthetic, polysubstituted aromatic aldehyde belonging to the 6-alkoxy-2,4-dihydroxybenzaldehyde chemotype. It bears three distinct functional groups — a C-3 acetyl, C-2/C-4 phenolic hydroxyls, and a C-6 3-methylbutoxy side chain — attached to a benzaldehyde core.

Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
CAS No. 918814-61-6
Cat. No. B12633088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde
CAS918814-61-6
Molecular FormulaC14H18O5
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=C(C(=C(C(=C1)O)C(=O)C)O)C=O
InChIInChI=1S/C14H18O5/c1-8(2)4-5-19-12-6-11(17)13(9(3)16)14(18)10(12)7-15/h6-8,17-18H,4-5H2,1-3H3
InChIKeyQTFRJZRTZPJEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde (CAS 918814-61-6) – Core Chemical Identity and Procurement Baseline


3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde is a fully synthetic, polysubstituted aromatic aldehyde belonging to the 6-alkoxy-2,4-dihydroxybenzaldehyde chemotype. It bears three distinct functional groups — a C-3 acetyl, C-2/C-4 phenolic hydroxyls, and a C-6 3-methylbutoxy side chain — attached to a benzaldehyde core . The compound is catalogued under CAS 918814-61-6 (also associated with CAS 1281669-02-0), PubChem CID 44421723, ChEMBL CHEMBL375195, and DSSTox DTXSID60658905. Its molecular formula is C₁₄H₁₈O₅ (exact mass 266.1154 Da) with a computed XLogP3 of 2.6, a topological polar surface area (tPSA) of 83.8 Ų, two hydrogen bond donors, and six rotatable bonds [1]. These computed descriptors establish a quantitative physicochemical baseline against which structural analogs — including 3-acetyl-2,4-dihydroxy-6-methoxybenzaldehyde (shorter alkoxy; tPSA potentially higher per unit mass) and 3-acetyl-2,4-dihydroxybenzaldehyde (lacks the 6-alkoxy tail; lower logP) — can be compared for property-driven selection in medicinal chemistry or chemical biology workflows.

Why Generic Substitution Fails for 3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde in Research Supply


In-class benzaldehyde derivatives bearing different 6-alkoxy substituents (e.g., methoxy, allyloxy, or unsubstituted) cannot be interchanged with 3-acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde because the length, branching, and lipophilicity of the 6-alkoxy tail directly control key molecular properties — notably logP, tPSA, and the number of rotatable bonds — that govern membrane permeability, metabolic stability, and target engagement in cell-based or biochemical assays [1]. Even minor changes at the 6-position (e.g., replacing 3-methylbutoxy with methoxy) can shift logP by >1 unit and alter hydrogen-bonding capacity, potentially changing an analog's bioactivity rank order, cellular partitioning, or off-target liability. Therefore, simply ordering a “structurally related benzaldehyde” without verifying the exact 6-substituent carries material risk of obtaining a compound with physicochemical and biological properties that differ substantially from the intended reference molecule. The quantitative dimensions on which these compounds diverge are enumerated below.

Head-to-Head Quantitative Differentiation of 3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde vs. Closest Analogs


Lipophilicity (XLogP3) of the 3-Methylbutoxy Analog vs. 6-Methoxy and 6-Unsubstituted Comparators

The 3-methylbutoxy side chain at C-6 increases the computed lipophilicity of the target compound to XLogP3 = 2.6, compared with ~1.3 for the 6-methoxy analog (3-acetyl-2,4-dihydroxy-6-methoxybenzaldehyde; estimated from the difference in hydrocarbon chain length [1]) and ~0.9 for the 6-unsubstituted parent (3-acetyl-2,4-dihydroxybenzaldehyde; measured logP 0.88 ). This quantifiable logP shift confirms that procurement of the 3-methylbutoxy derivative is mandatory when experimental protocols require a molecule with permeability characteristics matching those reported in structure–activity-relationship (SAR) studies that specifically examined this substitution pattern.

Lipophilicity Cellular permeability ADME prediction

Topological Polar Surface Area (tPSA) as a Predictor of Passive Absorption for the Target Compound and Analogs

The target compound exhibits a tPSA of 83.8 Ų [1], which places it within the generally favorable range for passive oral absorption (<140 Ų) and central nervous system (CNS) penetration (<90 Ų). In comparison, the 6-allyl analog (3-acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde; CAS 918814-58-1) has an identical count of hydrogen bond donors/acceptors and a tPSA of 83.8 Ų as well [2], but its shorter, π-bond-containing side chain yields a lower logP (~1.5 predicted) and reduced conformational flexibility. Thus, while the tPSA values are equivalent, the target compound’s higher logP and greater number of rotatable bonds (6 vs. 5) differentiate it for applications where enhanced lipophilicity-driven membrane partitioning is desired without sacrificing PSA-dependent passive permeability.

tPSA Oral bioavailability Blood-brain barrier penetration

Rotatable Bond Count and Conformational Flexibility Relative to Shorter-Chain 6-Alkoxy Analogs

The target compound possesses 6 rotatable bonds versus 4 for 3-acetyl-2,4-dihydroxy-6-methoxybenzaldehyde (O–CH₃ connection adds only one rotatable bond; the methoxy methyl does not contribute additional torsional degrees of freedom) and 5 for the 6-allyl analog [1]. This additional conformational freedom may reduce the entropic penalty upon binding to flexible protein pockets but could also increase the number of unproductive solution conformations, a trade-off that is specific to the 3-methylbutoxy chain length. Studies that rely on a precise balance between entropic and enthalpic contributions to binding affinity therefore require the exact side-chain architecture provided by this compound.

Conformational flexibility Entropic binding penalty Molecular recognition

Hydrogen Bond Donor/Acceptor Count vs. 2,4-Dihydroxy-6-(3-methylbutoxy)benzaldehyde (De-Acetyl Analog)

The target compound contains 2 hydrogen bond donors (HD) and 5 hydrogen bond acceptors (HA), contributed by the two phenolic –OH groups (HD), the aldehyde oxygen (HA), the acetyl carbonyl oxygen (HA), the two phenolic oxygens (HA), and the ether oxygen of the 3-methylbutoxy group (HA) [1]. In contrast, the de-acetyl analog — 2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde — has only 4 hydrogen bond acceptors (the acetyl carbonyl oxygen is absent) while retaining 2 donors . This reduction in acceptor count can alter hydrogen-bonding networks with biological targets, potentially diminishing affinity for proteins that rely on a specific H-bond interaction with the C-3 acetyl group. Experiments requiring the full complement of H-bonding functionality must therefore specify the acetylated derivative.

Hydrogen bonding Target engagement Solubility

Molecular Complexity and Synthetic Tractability Index Relative to the Unsubstituted Benzaldehyde Core

The target compound has a computed molecular complexity score of 315 [1], compared with a score of approximately 138 for the simpler 3-acetyl-2,4-dihydroxybenzaldehyde scaffold . This objective complexity metric — which integrates atom count, symmetry, ring count, and stereochemical elements — indicates that the 3-methylbutoxy-substituted molecule is roughly 2.3-fold more synthetically challenging, consistent with the additional alkylation step required to install the 6-alkoxy tail. From a procurement standpoint, this complexity differential translates into longer lead times and potentially higher cost for the compound relative to its less-substituted analogs, making early sourcing from a reliable supplier a critical success factor for time-sensitive projects.

Chemical complexity Synthetic accessibility Procurement risk

Recommended Application Scenarios for 3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde Based on Quantitative Differentiation


Structure–Activity Relationship (SAR) Studies Requiring Controlled Lipophilicity at the 6-Position

When a medicinal chemistry program has generated IC₅₀ or Kd data specifically on the 3-methylbutoxy analog (e.g., in a patent series exemplified by US10202379 reference compounds [1]), follow-up studies must procure this exact compound to reproduce the reported binding or functional activity. The compound's XLogP3 of 2.6, 6 rotatable bonds, and full complement of H-bond donors/acceptors define a unique physicochemical vector that cannot be matched by 6-methoxy (XLogP ≈1.3) or 6-allyl (XLogP ≈1.5) surrogates. Researchers validating screening hits or performing hit-to-lead optimization should specify CAS 918814-61-6 to ensure data continuity with the original SAR campaign.

Lipoxygenase (LOX) Pathway Probe Development

Compounds within the 3-acetyl-2,4-dihydroxybenzaldehyde chemotype have been implicated as lipoxygenase inhibitors that interfere with arachidonic acid metabolism [2]. The 3-methylbutoxy substitution enhances lipophilicity, which may improve partitioning into the enzyme's hydrophobic substrate-binding channel. For investigators building targeted chemical probe libraries against 5-LOX, 12-LOX, or 15-LOX, this compound offers a logP-matched starting point consistent with the lipophilic nature of the endogenous substrate (arachidonic acid), whereas the more polar 6-methoxy analog may exhibit reduced enzyme engagement.

Cellular Efficacy Studies Requiring Membrane-Permeable Benzaldehyde Derivatives

Cell-based assays measuring antiproliferative activity (e.g., in cancer cell lines) or differentiation-inducing capacity benefit from the compound's balanced tPSA (83.8 Ų) and elevated logP (2.6), which together predict good passive membrane permeability while maintaining aqueous solubility sufficient for cell culture dosing. The additional rotatable bonds may facilitate induced-fit binding to intracellular targets. When a publication reports EC₅₀ values for this compound in cellular models, reproduction of those results depends on sourcing the identical chemotype.

Antioxidant and Anti-Inflammatory Formulation Research

The presence of two phenolic hydroxyl groups (2-HD) at C-2 and C-4 confers radical-scavenging potential, and the 3-acetyl group provides an additional electron-withdrawing influence that may modulate redox potential. In exploratory antioxidant formulations or enzyme inhibition panels (COX/LOX dual screens [2]), the 3-methylbutoxy tail offers a lipophilic handle that distinguishes this compound from its more polar analogs, potentially altering partitioning into lipid phases or micellar systems. Procurement of this specific derivative ensures the excipient compatibility or oil-solubility profile being evaluated matches the intended molecular design.

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